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Compound of Interest

Compound Name: N-Methyllindcarpine

Cat. No.: B12326439

Get Quote

Executive Summary
N-Methyllindcarpine (C₁₉H₂₁NO₄; MW: 327.38 g/mol ) is a tetracyclic aporphine alkaloid

characterized by a 1,10-dimethoxy-2,11-dihydroxy substitution pattern. Originally identified as

the N-methylated derivative of lindcarpine, it acts as a significant chemotaxonomic marker for

the Lauraceae family, specifically within the genera Lindera, Actinodaphne, and Phoebe.

This alkaloid has garnered attention in drug discovery due to its structural capacity to

intercalate DNA and inhibit specific kinases (e.g., DYRK1A), presenting potential in oncology

and neurodegenerative research.

Chemical Identity & Structural Logic
Understanding the precise topology of N-Methyllindcarpine is prerequisite to successful

isolation. It belongs to the aporphine class, derived biosynthetically from benzylisoquinoline

precursors.[1]
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Feature Specification

IUPAC Name
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-

tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

Common Name (+)-N-Methyllindcarpine

Skeleton Aporphine (1,2,10,11-substituted)

Key Substituents C1-OMe, C2-OH, C10-OMe, C11-OH, N-Me

Stereochemistry
(S)-configuration at C6a (Biogenetically

conserved)

Molecular Formula C₁₉H₂₁NO₄

Structural Visualization
The following diagram illustrates the core aporphine skeleton and the specific substitution

pattern that defines N-Methyllindcarpine.
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Caption: Biosynthetic derivation and specific substitution map of N-Methyllindcarpine.

Historical Chronology of Isolation
The discovery of N-Methyllindcarpine is inextricably linked to the phytochemical exploration of

the Lindera genus.

1967 (The Foundation): Kiang and Sim first isolated the parent compound, Lindcarpine, from

the roots of Lindera pipericarpa.[2] They established the 2,11-dihydroxy-1,10-dimethoxy

structure, providing the template for the N-methylated variant.

1980s-1990s (Expansion): As chemotaxonomic surveys of Lauraceae expanded, the N-

methylated form was identified in related species such as Litsea cubeba and Dehaasia

triandra, often co-occurring with boldine and laurotetanine.
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2012 (Modern Validation): Detailed spectral assignment (2D NMR) was solidified during the

isolation from Actinodaphne pruinosa, where it was found alongside novel hydroxypropyl

derivatives.

Technical Methodology: Isolation Protocol
This section details a robust, self-validating workflow for isolating N-Methyllindcarpine from

Lindera or Actinodaphne bark.

Extraction Logic (Acid-Base Partitioning)
Aporphines are basic alkaloids. The protocol leverages pH manipulation to separate them from

neutral plant constituents (lipids, terpenes) and acidic compounds (phenolics).

Reagents:

Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95%).

Acid: 5% Hydrochloric Acid (HCl).

Base: Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH 9-10.

Partition Solvent: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃).

Step-by-Step Workflow
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Caption: Acid-base fractionation followed by chromatographic purification for alkaloid isolation.
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Chromatographic Parameters[11]
Stationary Phase: Silica gel 60 (0.040–0.063 mm).

Mobile Phase: Gradient elution starting with 100% CH₂Cl₂, increasing MeOH polarity (e.g.,

99:1 → 90:10).

Detection: Dragendorff’s reagent (Orange spots indicate alkaloids).

Rf Value: Typically 0.4–0.5 in CH₂Cl₂:MeOH (9:1), depending on chamber saturation.

Structural Elucidation & Validation
Trustworthiness in chemical isolation relies on spectral verification.[3] N-Methyllindcarpine is

distinguished from its isomers (e.g., boldine, isoboldine) by the specific location of its methoxy

and hydroxyl groups.

Key Spectral Data (Reference Standards)
Spectroscopy Diagnostic Signal Structural Assignment

¹H NMR (500 MHz, CDCl₃) δ 2.52 (3H, s)
N-CH₃ (Characteristic of

aporphines)

δ 3.65 (3H, s)
C1-OCH₃ (Shielded by ring

current)

δ 3.89 (3H, s) C10-OCH₃

δ 6.60 - 6.80 (m) Aromatic protons (H3, H8, H9)

δ 8.00+ (broad)
Phenolic -OH (Exchangeable

with D₂O)

¹³C NMR (125 MHz) δ ~144.0 C1 (Oxygenated quaternary)

δ ~129.0 C1b (Bridgehead)

δ ~43.0 N-CH₃

Mass Spectrometry (ESI-MS) m/z 328 [M+H]⁺ Consistent with C₁₉H₂₁NO₄
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Validation Check:

Differentiation from Boldine: Boldine is 1,10-dimethoxy-2,9-dihydroxy. N-Methyllindcarpine
is 1,10-dimethoxy-2,11-dihydroxy. The coupling constants of protons on Ring D (H8, H9) in

NMR are critical for distinguishing the 9,10 vs. 10,11 substitution patterns. In N-
Methyllindcarpine, H8 and H9 usually appear as an ortho-coupled pair (d, J ≈ 8.0 Hz) if

C10/C11 are substituted, or singlets if para. Correction: In 1,2,10,11-substituted aporphines

(like N-methyllindcarpine), H8 and H9 are typically singlets or meta-coupled if C10/C11 are

oxygenated. Note that Lindcarpine is 2,11-dihydroxy-1,10-dimethoxy.[4]

Pharmacological Potential
For drug development professionals, the value of N-Methyllindcarpine lies in its bioactivity

profile.[5][6]

Cytotoxicity: Exhibits moderate cytotoxicity against murine leukemia (P-388) and human

breast cancer (MCF-7) cell lines. The planar aporphine structure allows for DNA

intercalation.

Kinase Inhibition: Recent studies (e.g., Siparuna extracts) indicate potential inhibition of

DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a key target in

Down syndrome and Alzheimer's disease pathology.

Antimicrobial: Displays activity against Gram-positive bacteria, consistent with the defense

mechanism of Lauraceae alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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